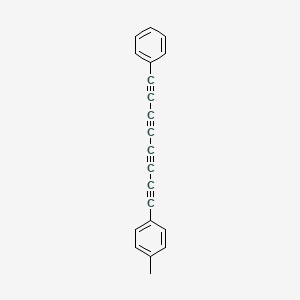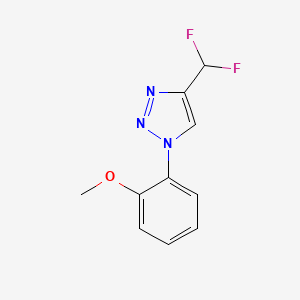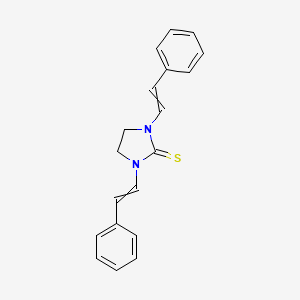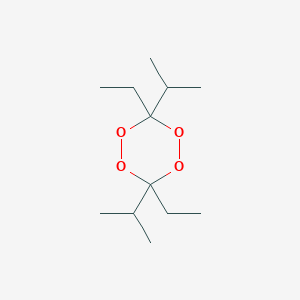
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-: is an organic compound characterized by a benzene ring substituted with a methyl group and a phenyl-octatetraynyl chain. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction , which is used to form carbon-carbon bonds between terminal alkynes and aryl halides. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkynes to alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alkanes
Substitution: Halogenated benzenes, Nitrobenzenes, Sulfonated benzenes
Aplicaciones Científicas De Investigación
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)
- Benzene, 1-methyl-4-(1-phenylethenyl)
- Benzene, 1-methyl-4-(4-phenyl-1,3-butadienyl)
Uniqueness
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This extended conjugation can enhance its stability and make it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Número CAS |
879560-20-0 |
|---|---|
Fórmula molecular |
C21H12 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
1-methyl-4-(8-phenylocta-1,3,5,7-tetraynyl)benzene |
InChI |
InChI=1S/C21H12/c1-19-15-17-21(18-16-19)14-8-5-3-2-4-7-11-20-12-9-6-10-13-20/h6,9-10,12-13,15-18H,1H3 |
Clave InChI |
QVZSMIVQMHQXQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC#CC#CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)

![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
